3-(1,3,2-Dioxaborolan-2-yl)benzoic acid
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Overview
Description
3-(1,3,2-Dioxaborolan-2-yl)benzoic acid is an organoboron compound that features a benzoic acid moiety attached to a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid typically involves the borylation of benzoic acid derivatives. One common method is the palladium-catalyzed cross-coupling reaction between a halogenated benzoic acid and a boronic ester. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(1,3,2-Dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron moiety to a borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in ether solvents.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products
The major products formed from these reactions include boronic acids, borates, and various substituted benzoic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(1,3,2-Dioxaborolan-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid involves its ability to form stable complexes with various biomolecules. The boron atom can interact with hydroxyl and amino groups, making it useful in enzyme inhibition and as a ligand in coordination chemistry. The molecular targets and pathways involved include enzyme active sites and cellular receptors .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid: Similar structure but with a chlorine substituent, which can alter its reactivity and applications.
4-Carboxylphenylboronic acid pinacol ester: Contains a carboxyl group and a pinacol ester, used in similar cross-coupling reactions.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline:
Uniqueness
3-(1,3,2-Dioxaborolan-2-yl)benzoic acid is unique due to its combination of a benzoic acid moiety and a dioxaborolane ring, providing a balance of reactivity and stability. This makes it particularly valuable in synthetic organic chemistry and materials science .
Properties
IUPAC Name |
3-(1,3,2-dioxaborolan-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO4/c11-9(12)7-2-1-3-8(6-7)10-13-4-5-14-10/h1-3,6H,4-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGJBKUKRSKRHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCO1)C2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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